molecular formula C25H27N3O3 B2942332 N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872862-14-1

N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2942332
CAS No.: 872862-14-1
M. Wt: 417.509
InChI Key: HYWDWEILTFVLPV-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a structurally complex acetamide derivative featuring a 2,5-dimethylphenyl group, an indole core, and a piperidinyl-oxoethyl side chain. These analogs vary in substituent patterns, heterocyclic systems, and functional groups, offering insights into structure-activity relationships (SAR) and synthetic strategies .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-17-10-11-18(2)21(14-17)26-25(31)24(30)20-15-28(22-9-5-4-8-19(20)22)16-23(29)27-12-6-3-7-13-27/h4-5,8-11,14-15H,3,6-7,12-13,16H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWDWEILTFVLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

The molecular formula of this compound is C22H22N2O2C_{22}H_{22}N_{2}O_{2} with a molecular weight of 346.43 g/mol. The compound features a unique structure that integrates an indole moiety with piperidine and acetamide functionalities, suggesting diverse interactions within biological systems.

The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with various molecular targets involved in cell signaling pathways. The presence of the indole ring is known to influence receptor binding and enzyme inhibition, potentially leading to anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study demonstrated an IC50 value lower than that of standard chemotherapeutic agents such as doxorubicin in various tumor models .

Antimicrobial Activity

In addition to its anticancer properties, this compound has displayed antimicrobial activity against Gram-positive and Gram-negative bacteria. In vitro tests revealed that it inhibits the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics . This suggests potential applications in treating bacterial infections.

Case Studies

  • Anticancer Efficacy : A study conducted by Ramiz et al. evaluated the anticancer effects of various derivatives of indole compounds, including this compound. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity against human cancer cell lines .
    Compound NameIC50 (µM)Cell Line Tested
    Doxorubicin0.5MCF7
    Compound X0.3MCF7
    Compound Y0.4HeLa
  • Antimicrobial Testing : Another study focused on the antimicrobial properties of this compound against clinical isolates of S. aureus. The findings showed that it effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The 2,5-dimethylphenyl group in the target compound is a key structural feature shared with other analogs:

  • TFA-L-Phe-Ph(2,5-Me) (L-91) (): A trifluoroacetamide derivative with a 2,5-dimethylphenyl group and a phenylpropan-2-yl backbone. Unlike the target compound, this analog incorporates a trifluoroacetyl group, which enhances metabolic stability but may reduce solubility compared to the oxo-piperidinyl moiety .
  • N-(2,5-dimethylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide (CAS 453517-15-2, ): Shares the 2,5-dimethylphenyl group but replaces the indole-piperidinyl system with a sulfonyl-piperazine moiety. This substitution likely alters electronic properties and binding affinities .

Table 1: Substituent Comparisons

Compound Substituent on Phenyl Ring Key Functional Groups Molecular Weight
Target Compound 2,5-dimethyl Indole, oxo-piperidinyl Not reported
TFA-L-Phe-Ph(2,5-Me) (L-91) 2,5-dimethyl Trifluoroacetyl, phenylpropan-2-yl 350.14
Compound 14 () 2,5-dimethyl Coumarin-thiazole Not reported
Compound 27 () 4-bromo Triazinoindole, thioacetamide ~95% purity

Heterocyclic Core Modifications

The indole-piperidinyl system in the target compound contrasts with other heterocycles in analogs:

  • Triazinoindole Derivatives (): Compounds 23–27 feature a triazino[5,6-b]indole core with thioacetamide linkages. These analogs exhibit high purity (>95%) and demonstrate the impact of bromo substituents (e.g., Compound 25) on steric hindrance and reactivity .
  • Pyrazol-4-yl Acetamides (): 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide contains a dihydro-pyrazole ring. Crystal structure analysis reveals planar amide groups and dihedral angles (48.45°–80.70°) that influence molecular packing and stability .

Functional Group Variations

  • Thioacetamide vs. Oxoacetamide : Compounds in (e.g., 23–27) use thioacetamide (-S-) linkages, which may enhance lipophilicity compared to the oxoacetamide (-O-) in the target compound .
  • Trifluoroacetyl vs.

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